β-py-C10-PG

Phospholipase A2 Substrate specificity Fluorogenic assay

Researchers needing a PG-headgroup-specific fluorescent phospholipid for PLA2 assays face limited sourcing of certified, high-purity material with validated spectral properties. β-py-C10-PG (CAS 220956-50-3) eliminates in-house synthesis and characterization. • >99% purity by TLC with defined λmax abs 341±3 nm, λmax em 378±4 nm (MeOH) for inter-lab reproducibility. • PG-headgroup-selective PLA2 substrate-avoids systematic bias introduced by phosphocholine or phosphomethanol analogs. • Supplied as off-white solid; store at -5 to -30°C, protected from moisture and light.

Molecular Formula C48H74NO10P
Molecular Weight 856.09
CAS No. 220956-50-3
Cat. No. B1148052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-py-C10-PG
CAS220956-50-3
Molecular FormulaC48H74NO10P
Molecular Weight856.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-py-C10-PG (CAS 220956-50-3): A Fluorescent Phosphatidylglycerol Probe for Phospholipase A2 Substrate Selectivity and Membrane Domain Analysis


β-py-C10-PG (1-Hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol, ammonium salt; CAS 220956-50-3) is a fluorescent phospholipid analog belonging to the pyrene-labeled glycerophospholipid class . It features a pyrene fluorophore attached to the sn-2 acyl chain, with a phosphatidylglycerol (PG) headgroup . The compound exhibits characteristic absorption at λmax 341 ± 3 nm and fluorescence emission at λmax 378 ± 4 nm in methanol, and is supplied as an off-white solid requiring storage at −5 to −30 °C with protection from moisture and light . As a member of the pyrenedecanoyl phospholipid family, it serves as both a phospholipase A2 (PLA2) substrate and a membrane probe for studying lipid domain organization, lateral diffusion, and protein–lipid interactions .

Why β-py-C10-PG Cannot Be Replaced by β-py-C10-HPC or β-py-C10-HPM in Quantitative PLA2 and Membrane Domain Assays


β-py-C10-PG belongs to a family of pyrene-labeled phospholipids that share identical sn-1 (hexadecanoyl) and sn-2 (pyrenedecanoyl) chains but differ in their polar headgroups: phosphoglycerol (PG), phosphocholine (PC), and phosphomethanol (PM) [1]. This headgroup variation is not cosmetic; it determines enzyme substrate specificity, membrane domain partitioning behavior, and excimer formation efficiency in ways that cannot be corrected by post-hoc normalization [1]. Substituting β-py-C10-PG with β-py-C10-HPC or β-py-C10-HPM in a PLA2 assay, or with PY-PE in a membrane domain study, introduces systematic bias that alters both the absolute signal and the relative response to inhibitors or membrane-active agents. The quantitative evidence below demonstrates that the phosphoglycerol headgroup confers measurably distinct behavior in enzymatic hydrolysis, membrane phase separation, and lipid–protein interaction readouts—each directly impacting experimental conclusions and procurement decisions [1][2].

β-py-C10-PG Quantitative Differentiation Evidence: PLA2 Substrate Preference, Membrane Domain Behavior, and Headgroup-Dependent Fluorescence Readouts


Phosphoglycerol vs. Phosphocholine Headgroup: Divergent PLA2 Substrate Preference Across Enzyme Sources

β-py-C10-PG (phosphoglycerol headgroup) is preferentially hydrolyzed by mammalian pancreatic and intestinal phospholipase A2 isoforms, whereas the phosphocholine analog β-py-C10-HPC is preferred by snake venom PLA2 [1]. This qualitative and operationally decisive difference means that selecting the wrong headgroup for a given PLA2 source can yield dramatically reduced or even undetectable hydrolysis rates. The phosphomethanol derivative β-py-C10-HPM shows a preference profile similar to PG but is not identical in absolute turnover [1].

Phospholipase A2 Substrate specificity Fluorogenic assay Enzyme kinetics Pyrene phospholipid

β-py-C10-PG as Substrate for CoaPLA2: Quantitative Hydrolysis Activity with Micellar Substrate at Defined Concentration

β-py-C10-PG has been quantitatively validated as a micellar substrate for the novel phospholipase A2 (CoaPLA2) from Crotalus oreganus abyssus venom [1]. In this study, CoaPLA2 activity was directly measured using β-py-C10-PG, and the enzyme's pH optimum, temperature dependence, and divalent cation requirements were systematically characterized with this specific substrate [1]. The use of β-py-C10-PG as substrate enabled quantitative comparison of CoaPLA2 activity against total venom from three Crotalus species [1].

Snake venom PLA2 Micellar substrate Fluorogenic hydrolysis Enzymatic characterization Crotalus oreganus abyssus

PY-PG vs. PY-PE Excimerization Rate in Bacterial Membranes: 2-Fold Difference Reveals Domain Segregation

In a direct comparative study using Escherichia coli and Bacillus subtilis membranes, the excimerization rate coefficient of 2-pyrene-decanoyl-phosphatidylglycerol (PY-PG, structurally equivalent to β-py-C10-PG) was measured to be half that of 2-pyrene-decanoyl-phosphatidylethanolamine (PY-PE) at 37 °C [1]. The excimerization rate coefficient for PY-PG was approximately 0.015 ns⁻¹, compared to approximately 0.030 ns⁻¹ for PY-PE—a 2-fold difference [1]. This difference was ascribed to distinct local concentrations of the two probes in segregated membrane domains, not to differences in lateral mobility. PY-PG and PY-PE also exhibited different temperature phase transitions and detergent extractability profiles, confirming their residence in compositionally and organizationally distinct membrane regions [1].

Membrane domains Excimer formation Bacterial membrane Lipid segregation Pyrene phospholipid

PG vs. PC Matrix Effect on Excimer-to-Monomer Ratio: PG Shows Ideal Miscibility, PC Exhibits Phase Separation with Anionic Lipids

In a systematic study of anionic phospholipid mixing with phosphatidylcholine (PC), the excimer-to-monomer (E/M) fluorescence ratio of 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (PPC) was higher in phosphatidic acid (PA) and phosphatidylserine (PS) matrices compared to PC matrices, indicating probe clustering due to phase separation [1]. Critically, phosphatidylglycerol (PG) had very little effect on the PC matrix, suggesting ideal miscibility with PC molecules—a fundamentally different mixing behavior from PA and PS [1]. This means that pyrene-PG probes (such as β-py-C10-PG) report on homogeneous lipid environments, whereas pyrene-PC probes (such as β-py-C10-HPC) are sensitive to phase-separated domain formation in mixed anionic/zwitterionic membranes [1].

Phase separation Lipid mixing Excimer-to-monomer ratio Anionic phospholipid Fluorescent probe

PPDPG (β-py-C10-PG) as a Quantitative Sensor of Protein-Induced Membrane Rigidification: Ie/Im Decrease Tracks Histone H1 Binding Stoichiometry

β-py-C10-PG (referred to as PPDPG) has been used as a quantitative fluorescent reporter to monitor membrane rigidification induced by histone H1 binding to phosphatidylglycerol-containing liposomes [1]. Histone H1 binding attenuated lipid lateral diffusion, measured as a decrease in the excimer-to-monomer ratio (Ie/Im) of PPDPG fluorescence [1]. Increasing the mole fraction of PG (XPG) linearly increased the histone H1 concentration required for maximal Ie/Im decrease, allowing estimation that each H1 binding site is constituted by approximately 20 PG molecules [1]. Additionally, resonance energy transfer between PPDPG and the heme of cytochrome c was used to quantify competitive displacement of cytochrome c by histone H1: at XPG = 0.20, the A-site interaction of 1 µM cyt c with 25 µM PG/PC liposomes was fully inhibited by 0.1 µM histone H1 [1].

Lipid–protein interaction Membrane rigidification Excimer-to-monomer ratio Histone H1 Cytochrome c

β-py-C10-PG as a Standardized Fluorimetric PLA2 Substrate: Quantitative IC50 Determination Enabled by Defined Excitation/Emission Wavelengths

β-py-C10-PG has been validated as a standardized fluorimetric substrate for PLA2 activity assays in the BindingDB database, with precisely defined spectroscopic parameters: excitation at 342 nm and emission at 388 nm [1]. The assay quantifies PLA2 activity as micromoles of fluorescent β-py-C10-PG hydrolyzed per minute per mg of PLA2, enabling direct IC50 determination for PLA2 inhibitors [1]. This standardized protocol provides a reproducible benchmark that facilitates cross-study comparison of inhibitor potency—a feature not available with non-standardized or laboratory-specific substrate preparations. The commercial availability of β-py-C10-PG as a characterized reagent (λmax absorption 341 ± 3 nm; λmax emission 378 ± 4 nm in methanol; TLC purity >99%) further supports assay reproducibility across laboratories .

PLA2 inhibitor screening IC50 determination Fluorimetric assay BindingDB High-throughput screening

β-py-C10-PG Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Mammalian Pancreatic or Intestinal Phospholipase A2 Activity Assays and Inhibitor Screening

β-py-C10-PG is the headgroup-appropriate substrate for mammalian pancreatic and intestinal PLA2 isoforms, which preferentially hydrolyze phosphoglycerol-headed phospholipids over phosphocholine analogs [1]. The standardized fluorimetric assay protocol (excitation 342 nm, emission 388 nm) enables quantitative IC50 determination for PLA2 inhibitors, with activity expressed in µmol hydrolyzed/min/mg enzyme [2]. The commercial availability of β-py-C10-PG with certified purity (>99% by TLC) and defined spectroscopic properties (λmax abs 341 ± 3 nm, λmax em 378 ± 4 nm in methanol) eliminates the need for in-house synthesis and characterization, reducing assay development time and ensuring inter-laboratory reproducibility .

Bacterial Membrane Domain Organization Studies Using Pyrene Excimer Formation

β-py-C10-PG (as PY-PG) selectively partitions into phosphatidylglycerol-enriched membrane domains in bacteria, exhibiting an excimerization rate coefficient approximately half that of PY-PE (≈0.015 vs. ≈0.030 ns⁻¹ at 37 °C) [1]. This 2-fold difference in excimerization rate, coupled with distinct temperature phase transitions and detergent extractability profiles, makes β-py-C10-PG essential for studies requiring probe localization to PG-rich domains rather than PE-rich domains [1]. The very low heteroexcimer formation between PY-PG and PY-PE in both E. coli and B. subtilis further confirms that these probes report on compositionally distinct membrane compartments [1].

Protein–Membrane Interaction Studies Requiring Dual Lateral Diffusion and FRET Readouts

β-py-C10-PG (as PPDPG) uniquely enables simultaneous measurement of protein-induced membrane rigidification (via excimer-to-monomer ratio Ie/Im decrease) and resonance energy transfer to protein chromophores such as cytochrome c heme [1]. This dual readout capability was demonstrated in studies where histone H1 binding to PG-containing liposomes produced quantifiable decreases in PPDPG Ie/Im, with the binding stoichiometry determined as approximately 20 PG molecules per H1 binding site [1]. Competitive displacement of cytochrome c was monitored by FRET between PPDPG and heme, with complete detachment of 1 µM cyt c from PG/PC (XPG=0.20) liposomes achieved at only 0.1 µM histone H1 [1]. No alternative single probe provides both lateral diffusion and distance-sensitive FRET data in PG-containing membrane systems.

Liquid-Crystalline Phase Behavior Studies Requiring a Probe with Ideal Miscibility in PC/PG Membranes

Unlike pyrene-labeled phosphatidylcholine probes, which exhibit elevated excimer-to-monomer (E/M) ratios due to phase separation in the presence of phosphatidic acid (PA) or phosphatidylserine (PS), pyrene-PG probes show minimal E/M ratio changes in PG/PC matrices, reflecting ideal miscibility [1]. β-py-C10-PG is therefore the appropriate probe when the experimental objective is to monitor membrane properties in a homogeneous lipid environment, free from artifactual probe clustering caused by anionic lipid-induced phase separation [1]. This property is critical for studies of PG-rich biological membranes where probe-induced domain formation would confound interpretation of lipid mixing and organization.

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